

# Azvudine Hydrochloride: A Comprehensive Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

### **Abstract**

Azvudine (FNC), chemically known as 2'-deoxy-2'-β-fluoro-4'-azidocytidine, is a novel nucleoside analog that has garnered significant attention as a potent antiviral agent. Initially investigated for its activity against Hepatitis C, it has since been developed and has received conditional approval in China for the treatment of both Human Immunodeficiency Virus (HIV) and COVID-19. This technical guide provides a comprehensive overview of the discovery, history, and development of **Azvudine hydrochloride**. It details the key scientific milestones, from its initial synthesis to its elucidation as a dual-target inhibitor of viral replication. This document consolidates quantitative data from preclinical and clinical studies, outlines detailed experimental methodologies, and presents visual representations of its mechanisms of action and experimental workflows to serve as a valuable resource for the scientific community.

# **Discovery and Historical Timeline**

The journey of **Azvudine hydrochloride** from a laboratory curiosity to a clinically approved antiviral has been marked by key discoveries and strategic shifts in its therapeutic application.

The story of Azvudine begins with its initial synthesis and investigation. It was first mentioned in a patent filed by Chang Jun-biao of Zhengzhou University.[1] The drug discovery process for

### Foundational & Exploratory





Azvudine started from a 2'-deoxynucleoside, which then underwent extensive modifications, including the introduction of substitutions at the 4'-position and a 2'- $\beta$ -fluoro atom.[2]

In 2009, researchers at Roche independently discovered Azvudine and identified it as an inhibitor of the Hepatitis C virus (HCV) RNA polymerase in vitro.[1] Following this, scientists in China began to explore its potential against a broader range of viruses. In 2011, in vitro studies conducted by Chang's research group demonstrated its efficacy against HIV, proposing it as a potential treatment for AIDS.[1] The oral pharmacokinetics of Azvudine in rats were subsequently elucidated in 2014.[1]

A significant breakthrough in understanding its anti-HIV mechanism came in August 2020, when Chang's group discovered that Azvudine also inhibits the HIV-1 viral infectivity factor (Vif). [1] This dual-target mechanism, inhibiting both reverse transcriptase and Vif, positioned Azvudine as a first-in-class medication.[1]

With the onset of the COVID-19 pandemic, the broad-spectrum antiviral potential of Azvudine was explored against SARS-CoV-2. In 2020, in vitro studies showed its inhibitory effects on coronaviruses, leading to clinical investigations for its use in treating COVID-19.[1]

#### **Key Milestones:**

- 2007: First discovered.[1]
- 2009: Independently discovered by Roche as a Hepatitis C RNA polymerase inhibitor.
- 2011: First proposed as an HIV treatment based on positive in vitro results.[1]
- 2014: Oral pharmacokinetics in rats elucidated.[1]
- March 2019: A Phase II clinical trial for HIV treatment (NCT04109183) was completed by Genuine Biotech.[1]
- August 2020: The Chang group discovers its inhibitory effect on HIV Vif in vitro.[1]
- August 2020: China's National Medical Products Administration (NMPA) grants a fast-track approval process.[1]



- July 2021: The NMPA grants conditional approval for the treatment of high-viral-load cases of HIV-1.[1]
- July 2022: The NMPA grants conditional approval for the treatment of adult patients with COVID-19.[3]
- August 2022: Included in the "Diagnosis and Treatment Program for Novel Coronavirus Pneumonia (Ninth Edition)" in China.[2]

# **Chemical Synthesis**

Several synthetic routes for Azvudine have been developed. One prominent method starts from 1,3,5-Tri-O-benzoyl-D-ribofuranose and involves key steps of fluorination, bromination, glycosylation, conversion of the uracil base to cytosine, introduction of the azido group, and final deprotection.[4] An alternative, patented route is reported to be more efficient, with shorter reaction times and milder conditions.[4]

### **Mechanism of Action**

Azvudine is a prodrug that requires intracellular phosphorylation to its active triphosphate form (FNC-TP) to exert its antiviral effects.[5] Its mechanism of action is multifaceted, targeting different viral components depending on the pathogen.

### **Anti-HIV Activity: A Dual-Target Approach**

Azvudine's efficacy against HIV-1 and HIV-2 is attributed to its unique dual-target mechanism:

- Reverse Transcriptase (RT) Inhibition: As a nucleoside reverse transcriptase inhibitor (NRTI),
   FNC-TP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into
   the nascent viral DNA chain by the HIV reverse transcriptase.[6] Once incorporated, the 4' azido group on the sugar moiety of Azvudine prevents the formation of the necessary 3'-5'
   phosphodiester bond, leading to premature chain termination of the proviral DNA.[5] This
   effectively halts the conversion of the viral RNA genome into DNA, a critical step for viral
   replication.[6]
- Viral Infectivity Factor (Vif) Inhibition: Azvudine also inhibits the HIV-1 accessory protein Vif.
   [5] Vif is crucial for the virus to counteract the host's innate immunity by targeting the antiviral



protein APOBEC3G (A3G) for degradation.[6] By inhibiting Vif, Azvudine is believed to protect A3G, allowing it to exert its natural hypermutating effect on the viral genome, rendering the virus non-infectious.[6]



Click to download full resolution via product page

**Diagram 1:** Azvudine's Dual-Target Mechanism Against HIV.

## **Anti-SARS-CoV-2 Activity**

Against SARS-CoV-2, Azvudine functions as an RNA-dependent RNA polymerase (RdRp) inhibitor.[2] The active FNC-TP is incorporated into the viral RNA chain by the RdRp, leading to



chain termination and the inhibition of viral RNA synthesis.[7]

# Preclinical and Clinical Data In Vitro Antiviral Activity

Azvudine has demonstrated potent in vitro activity against a range of wild-type and drugresistant HIV strains, as well as other viruses.

| Virus Strain                      | Cell Line | EC <sub>50</sub> (nM) | Reference |
|-----------------------------------|-----------|-----------------------|-----------|
| HIV-1                             |           |                       |           |
| HIV-1IIIB                         | C8166     | 0.11                  | [8]       |
| HIV-1RF                           | C8166     | 0.03                  | [8]       |
| HIV-1KM018                        | PBMC      | 6.92                  | [8]       |
| HIV-1TC-1                         | PBMC      | 0.34                  | [8]       |
| HIV-1WAN T69N<br>(NRTI-resistant) | РВМС      | 0.45                  | [8]       |
| HIV-1L74V (NRTI-<br>resistant)    | C8166     | 0.11                  | [8]       |
| HIV-2                             |           |                       |           |
| HIV-2ROD                          | C8166     | 0.018                 | [8]       |
| HIV-2CBL-20                       | C8166     | 0.025                 | [8]       |
| Coronaviruses                     |           |                       |           |
| SARS-CoV-2                        | Vero E6   | 1.2 - 4.3 μΜ          | [7]       |
| HCoV-OC43                         | Vero E6   | 1.2 - 4.3 μΜ          | [7]       |

Table 1: In Vitro Antiviral Activity of Azvudine.

### **Clinical Trials for HIV**



A key clinical trial for Azvudine in the treatment of HIV is the Phase II study registered as NCT04109183.[1] This study, completed in March 2019, was a multicenter, randomized, double-blind, positive-control trial to explore the safety and effective dose of Azvudine tablets in treatment-naive HIV patients.[9]

| Trial Identifier | Phase | Status    | Primary<br>Objective                                                                                                                                    | Key Findings                                                                                      |
|------------------|-------|-----------|---------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| NCT04109183      | II    | Completed | To evaluate the safety and preliminary efficacy of Azvudine in combination with other reverse transcriptase inhibitors in treatment-naive HIV patients. | Demonstrated a favorable long-term safety profile in a 48-week oral regimen.[7]                   |
| NCT04303598      | III   | -         | To evaluate the efficacy and safety of Azvudine in HIV-infected treatment-naive patients.                                                               | The rate of participants with HIV-1 RNA < 50 copies per mL at Week 48 was a primary outcome. [10] |

Table 2: Key Clinical Trials of Azvudine for HIV Treatment.

### **Clinical Trials for COVID-19**

Azvudine has been evaluated in several Phase III clinical trials for the treatment of COVID-19. These studies have generally shown that Azvudine can shorten the time to nucleic acid negative conversion and reduce viral load in patients with mild to moderate COVID-19.[11]



| Trial Identifier | Phase | Study Design                                                           | Key Outcomes                                                                                                                       |
|------------------|-------|------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------|
| NCT04668235      | III   | Single-center,<br>randomized, double-<br>blind, placebo-<br>controlled | Assessed the efficacy<br>and safety in patients<br>with moderate to<br>severe COVID-19.[12]                                        |
| NCT05689034      | III   | Multicenter,<br>randomized, double-<br>blind, placebo-<br>controlled   | Investigated the reduction in risk of severe illness or death in high-risk adult patients with mild-to-moderate COVID-19. [13][14] |

Table 3: Key Clinical Trials of Azvudine for COVID-19 Treatment.

In a randomized, open-label, controlled pilot study, the mean time for the first nucleic acid negative conversion was 2.6 days in the Azvudine group compared to 5.6 days in the control group.[15] Another study reported that in patients receiving Azvudine, the viral nucleic acid negative conversion rate was 100% after four days of treatment.[15]

# Experimental Protocols In Vitro Anti-HIV Activity Assay (C8166 Cells)

This protocol outlines the determination of the 50% effective concentration (EC<sub>50</sub>) of Azvudine against HIV-1 in C8166 cells.

#### Materials:

- C8166 human T-cell line
- RPMI-1640 medium with 10% fetal bovine serum (FBS)
- HIV-1 viral stock (e.g., HIV-1IIIB)
- Azvudine hydrochloride



- · 96-well plates
- p24 Antigen ELISA kit

#### Procedure:

- Cell Culture: Maintain C8166 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO<sub>2</sub> incubator.
- Infection: Infect C8166 cells with HIV-1 at a predetermined multiplicity of infection (MOI) for 2 hours.
- Washing: Wash the cells three times with fresh medium to remove free virus particles.
- Plating: Seed 100  $\mu$ L of the infected cell suspension (4x10<sup>4</sup> cells) into each well of a 96-well plate.
- Treatment: Add 100 μL of serially diluted Azvudine to the respective wells. Include virus control (infected cells, no drug) and cell control (uninfected cells, no drug) wells.
- Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
- Analysis: After incubation, collect the cell-free supernatant and measure the p24 antigen levels using an ELISA kit according to the manufacturer's instructions. The EC₅₀ value is calculated based on the reduction in p24 antigen levels in the treated wells compared to the virus control.[8][16]





Click to download full resolution via product page

Diagram 2: Workflow for In Vitro Anti-HIV Activity Assay.



# Phase III Clinical Trial Protocol for COVID-19 (NCT05689034)

This protocol provides a general overview of the multicenter, randomized, double-blind, placebo-controlled Phase III clinical trial to evaluate Azvudine in high-risk adult patients with mild-to-moderate COVID-19.[13][14]

Study Population: 1096 adult patients with mild-to-moderate symptomatic COVID-19 at high risk of progressing to severe illness.

### Study Design:

- Randomization: Patients are randomized in a 1:1 ratio to either the treatment group or the placebo group.
- Treatment:
  - Treatment Group: Receives 5 mg of Azvudine tablets daily for a maximum of 7 days, in addition to standard treatment (excluding other antiviral therapies).
  - Placebo Group: Receives placebo tablets daily for a maximum of 7 days, in addition to standard treatment (excluding other antiviral therapies).
- Blinding: The trial is double-blind, meaning neither the participants nor the investigators know who is receiving the active drug or the placebo.
- Primary Outcome: The primary endpoint is the proportion of participants experiencing COVID-19-related critical illness or all-cause mortality within 28 days.





Click to download full resolution via product page

**Diagram 3:** Logical Flow of a Phase III COVID-19 Clinical Trial.

### **Conclusion**

**Azvudine hydrochloride** represents a significant development in antiviral therapy, with a unique discovery and development history that has led to its approval for two major global health challenges: HIV and COVID-19. Its dual-target mechanism against HIV offers a potential advantage in overcoming drug resistance. The comprehensive data from preclinical and clinical studies underscore its therapeutic potential. This technical guide provides a foundational resource for researchers and professionals in the field of drug development, consolidating key information to facilitate further investigation and understanding of this promising antiviral agent.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Azvudine Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The first Chinese oral anti-COVID-19 drug Azvudine launched PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in the effectiveness and safety of azvudine treatment: a comprehensive review -PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azvudine, A Novel Nucleoside Reverse Transcriptase Inhibitor Showed Good Drug Combination Features and Better Inhibition on Drug-Resistant Strains than Lamivudine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov:443]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Phase III, randomized, double-blind, placebo-controlled clinical study: a study on the safety and clinical efficacy of AZVUDINE in moderate COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Efficacy and safety of azvudine in symptomatic adult COVID-19 participants who are at increased risk of progressing to critical illness: a study protocol for a multicentre randomized double-blind placebo-controlled phase III trial | springermedizin.de [springermedizin.de]
- 14. Efficacy and safety of azvudine in symptomatic adult COVID-19 participants who are at increased risk of progressing to critical illness: a study protocol for a multicentre randomized double-blind placebo-controlled phase III trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]



- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Azvudine Hydrochloride: A Comprehensive Technical Overview of its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2717749#discovery-and-history-of-azvudine-hydrochloride]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com